

Spectroscopic Analysis of 5-Hydroxy-4-octanone: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

Cat. No.: B1296008

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This guide provides a detailed overview of the spectroscopic data for **5-Hydroxy-4-octanone**, a key compound of interest in flavor and fragrance research, as well as in synthetic organic chemistry. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Spectroscopic Data

The spectroscopic data for **5-Hydroxy-4-octanone** is summarized in the following tables. It is important to note that while the IR and MS data are derived from experimental sources, the NMR data presented herein is predicted due to the limited availability of public experimental NMR data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR data were generated to provide insights into the molecular structure of **5-Hydroxy-4-octanone**.

Table 1: Predicted ^1H NMR Data for **5-Hydroxy-4-octanone** (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.15	dd	1H	H-5
~3.50	br s	1H	-OH
~2.60	t	2H	H-3
~1.65	m	2H	H-6
~1.55	m	2H	H-2
~1.35	m	2H	H-7
~0.95	t	3H	H-1
~0.90	t	3H	H-8

Table 2: Predicted ^{13}C NMR Data for **5-Hydroxy-4-octanone** (Solvent: CDCl_3)

Chemical Shift (ppm)	Assignment
~213.0	C-4 (C=O)
~75.0	C-5 (CH-OH)
~38.0	C-3
~35.0	C-6
~18.5	C-2
~18.0	C-7
~14.0	C-1
~13.8	C-8

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **5-Hydroxy-4-octanone** exhibits characteristic absorption bands corresponding to its functional groups.[\[1\]](#)[\[2\]](#)

Table 3: Infrared (IR) Spectroscopy Data for **5-Hydroxy-4-octanone**

Frequency (cm ⁻¹)	Intensity	Assignment
~3450	Strong, Broad	O-H Stretch (Alcohol)
~2960, ~2930, ~2870	Strong	C-H Stretch (Alkyl)
~1715	Strong	C=O Stretch (Ketone)
~1460	Medium	C-H Bend (Alkyl)
~1120	Medium	C-O Stretch (Alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **5-Hydroxy-4-octanone** shows a molecular ion peak and several characteristic fragment ions.[3][4]

Table 4: Mass Spectrometry (MS) Data for **5-Hydroxy-4-octanone**

m/z	Relative Intensity (%)	Proposed Fragment
144	~5	[M] ⁺ (Molecular Ion)
115	~10	[M - C ₂ H ₅] ⁺
87	~100	[CH ₃ CH ₂ CH ₂ CO] ⁺
71	~40	[CH ₃ CH ₂ CH ₂ CH(OH)] ⁺
57	~80	[CH ₃ CH ₂ CH ₂] ⁺
43	~60	[CH ₃ CH ₂ CO] ⁺
29	~50	[CH ₃ CH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **5-Hydroxy-4-octanone** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: The proton NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon NMR spectrum is recorded with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Proton decoupling is applied to simplify the spectrum. A total of 1024 scans are acquired.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent signal of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For gas-phase analysis, a small amount of liquid **5-Hydroxy-4-octanone** is injected into an evacuated gas cell and allowed to vaporize.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition: A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

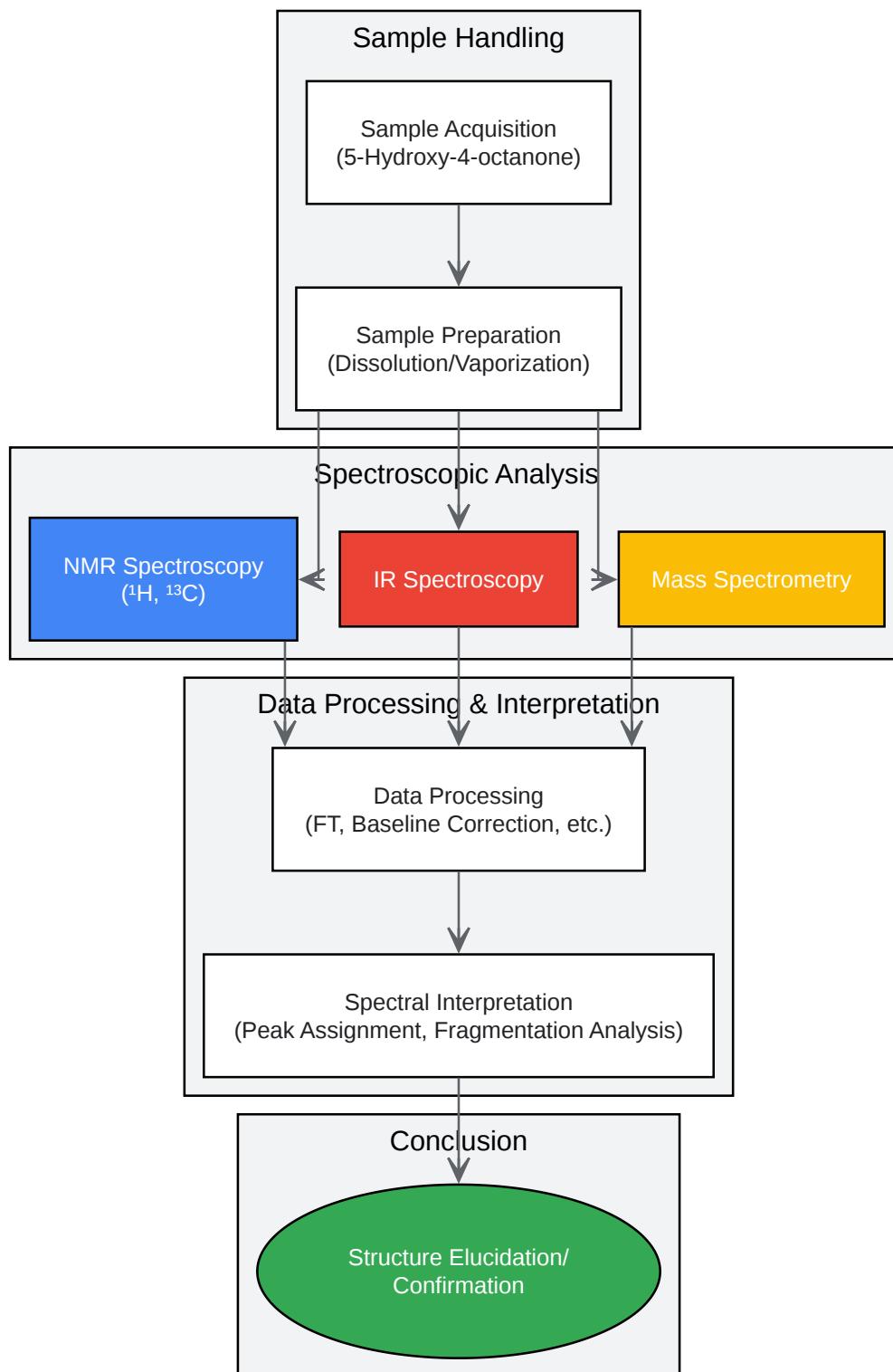
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **5-Hydroxy-4-octanone** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- Instrumentation: A quadrupole mass spectrometer operating in electron ionization (EI) mode is used.
- Ionization: The sample molecules are bombarded with electrons at an energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the quadrupole mass analyzer. The detector records the abundance of each ion.
- Data Acquisition: The mass spectrum is scanned over a mass range of m/z 10 to 200.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow

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Caption: A generalized workflow for spectroscopic analysis.

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